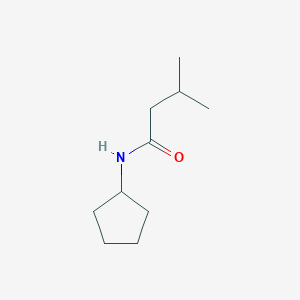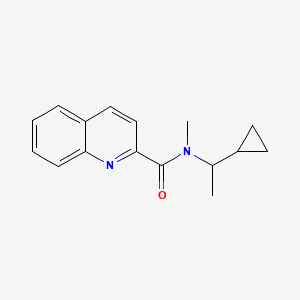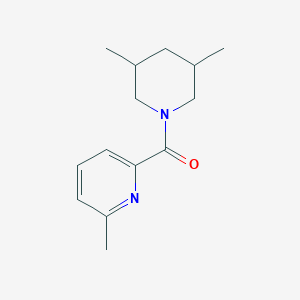
2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the indazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways play crucial roles in cancer development, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the expression of cell cycle-related proteins and apoptotic proteins. It also inhibits angiogenesis, which is essential for cancer growth and metastasis. Inflammation is a complex process that involves the activation of various immune cells and the production of pro-inflammatory cytokines. This compound reduces inflammation by inhibiting the activation of immune cells and the production of pro-inflammatory cytokines. In the brain, this compound reduces oxidative stress and inflammation, which are major contributors to neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide in lab experiments is its diverse biological activities. This compound has shown promising therapeutic potential in various diseases, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the research of 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide. One of the directions is to investigate its potential as a combination therapy with other anticancer drugs or anti-inflammatory drugs. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, the development of more water-soluble derivatives of this compound could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide involves the reaction of 2-cyclopenten-1-one with 1H-indazole-7-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields the desired compound, which can be purified through column chromatography.
Applications De Recherche Scientifique
2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, it has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13(8-10-4-1-2-5-10)16-12-7-3-6-11-9-15-17-14(11)12/h1,3-4,6-7,9-10H,2,5,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFODPSBQDVPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



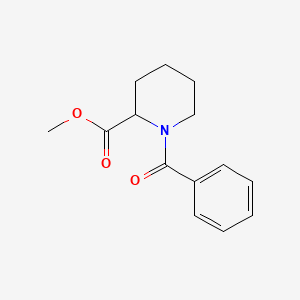

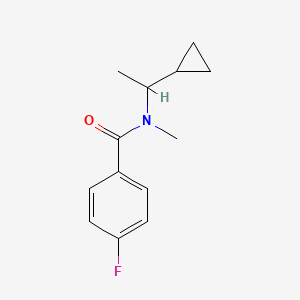

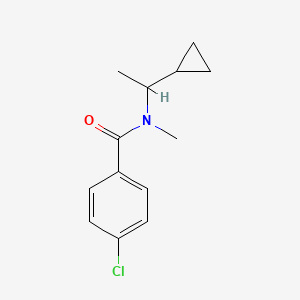
![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
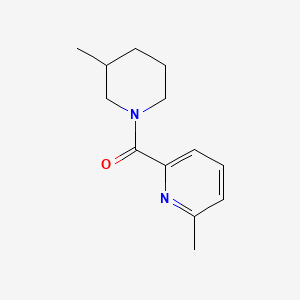
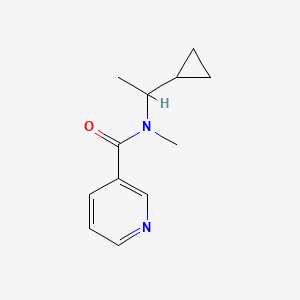
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)
